1-tert-butyl-1H-1,2,4-triazol-5-amine

Vue d'ensemble

Description

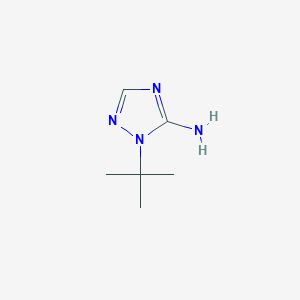

1-tert-butyl-1H-1,2,4-triazol-5-amine is a heterocyclic compound belonging to the triazole family. Triazoles are five-membered rings containing three nitrogen atoms, which contribute to their unique chemical properties. The tert-butyl group attached to the triazole ring enhances the compound’s stability and lipophilicity, making it a valuable molecule in various scientific and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-tert-butyl-1H-1,2,4-triazol-5-amine can be synthesized through multiple synthetic routes. One common method involves the reaction of pivalic acid with thiourea to form an intermediate, which then undergoes heterocyclization with hydrazine hydrate . This process typically requires controlled reaction conditions, including specific temperatures and solvents, to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include continuous flow reactors and automated systems to ensure consistent quality and scalability.

Analyse Des Réactions Chimiques

Types of Reactions: 1-tert-butyl-1H-1,2,4-triazol-5-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The triazole ring allows for substitution reactions, where different functional groups can be introduced using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenated compounds in the presence of a base.

Major Products Formed:

Oxidation: Formation of oxidized triazole derivatives.

Reduction: Formation of reduced triazole derivatives.

Substitution: Formation of substituted triazole derivatives with various functional groups.

Applications De Recherche Scientifique

Pharmacological Properties

-

Antimicrobial Activity

1-tert-butyl-1H-1,2,4-triazol-5-amine derivatives have been evaluated for their antimicrobial properties. Research indicates that various triazole derivatives exhibit potent antibacterial and antifungal activities. For instance, triazole compounds have shown effectiveness against a range of pathogens, including resistant strains of Staphylococcus aureus and Escherichia coli . -

Anticancer Potential

Studies have highlighted the anticancer properties of triazole compounds. For example, certain derivatives have demonstrated significant inhibitory effects on cancer cell lines by targeting specific kinases involved in tumor growth . The compound's structural features allow it to interact with key biological targets, making it a candidate for further development in cancer therapeutics. -

Neuroprotective Effects

Triazoles are also being investigated for their neuroprotective properties. Some studies suggest that they can act as antagonists of GABA receptors and may play a role in treating neurodegenerative diseases . This suggests potential applications in the treatment of conditions such as Alzheimer's disease.

Synthetic Methodologies

The synthesis of this compound can be achieved through various methods:

-

One-Pot Synthesis

Recent advancements have introduced one-pot synthetic strategies that simplify the production of triazole derivatives while maintaining high yields and purity . This method enhances the efficiency of synthesizing complex compounds for medicinal chemistry applications. -

Modification of Existing Structures

Researchers have explored modifying existing triazole frameworks to enhance their biological activities. For instance, introducing different substituents on the triazole ring has been shown to significantly alter the pharmacological profile of these compounds .

Table 1: Summary of Biological Activities

Mécanisme D'action

The mechanism of action of 1-tert-butyl-1H-1,2,4-triazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with target molecules, influencing their activity. The tert-butyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Comparaison Avec Des Composés Similaires

- 1-tert-butyl-1H-1,2,3-triazol-4-amine

- 5-tert-butyl-1H-1,2,4-triazol-3-amine

- 1-tert-butyl-1H-1,2,4-triazol-3-amine

Comparison: 1-tert-butyl-1H-1,2,4-triazol-5-amine is unique due to its specific substitution pattern on the triazole ring, which influences its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit different binding affinities and selectivities for molecular targets, making it a valuable molecule for specific applications.

Activité Biologique

1-tert-butyl-1H-1,2,4-triazol-5-amine (TBTA) is a compound belonging to the triazole family, characterized by a five-membered ring containing three nitrogen atoms. This compound has garnered attention in various fields due to its notable biological activities and potential applications in medicinal chemistry.

Chemical Structure and Properties

- Chemical Formula : C₆H₁₁N₅

- Structural Features : The presence of a tert-butyl group enhances the compound's lipophilicity and stability, making it suitable for biological applications. Its unique structure allows for diverse interactions with biological macromolecules.

TBTA primarily functions as a ligand in bioconjugation reactions, notably in the copper (I)-catalyzed azide-alkyne cycloaddition (CuAAC), which is crucial for creating bioorthogonal connections. While specific primary targets are not extensively documented, its interaction with copper ions is essential for catalyzing reactions that facilitate the formation of covalent bonds in living systems.

Biological Activities

Research has demonstrated that TBTA exhibits significant biological activities, including:

- Antimicrobial Activity : TBTA has been explored for its potential as an antimicrobial agent. Studies indicate that derivatives of triazoles, including TBTA, show a wide spectrum of antibacterial properties against both Gram-positive and Gram-negative bacteria .

- Enzyme Inhibition : TBTA has been investigated for its inhibitory effects on various enzymes. For instance, amide-functionalized derivatives have shown selective inhibition of blood coagulation factors such as FXIIa and thrombin, with IC₅₀ values indicating potent activity .

- Antifungal and Antiviral Properties : The triazole core is known for its incorporation into clinically important antifungal agents like itraconazole and voriconazole. TBTA's derivatives have also been tested for antiviral activities against various pathogens .

Table 1: Biological Activities of this compound Derivatives

| Activity Type | Example Compounds | Targeted Pathogen/Enzyme | IC₅₀ Value (nM) |

|---|---|---|---|

| Antimicrobial | 4-amino-5-aryl derivatives | E. coli, B. subtilis | 5 µg/mL |

| Enzyme Inhibition | Acylated aminotriazoles | FXIIa | 28 |

| Thrombin | 41 | ||

| Antifungal | Itraconazole derivatives | Various fungi | Varies |

Case Study: Antibacterial Activity

In a study focusing on the antibacterial properties of TBTA derivatives, compounds were synthesized and tested against standard bacterial strains using methods such as agar disc-diffusion and minimum inhibitory concentration (MIC) assessments. One notable derivative exhibited an MIC comparable to ceftriaxone against Bacillus subtilis, indicating promising potential as an antimicrobial agent .

Future Directions

The unique properties of this compound make it a valuable candidate for further research in medicinal chemistry. Future studies could focus on:

- Structural Modifications : Exploring modifications to enhance binding affinities and selectivity towards specific biological targets.

- In Vivo Studies : Conducting animal studies to evaluate the therapeutic efficacy and safety profile of TBTA derivatives.

- Broader Applications : Investigating potential uses in agriculture as fungicides or herbicides due to their biological activity.

Propriétés

IUPAC Name |

2-tert-butyl-1,2,4-triazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N4/c1-6(2,3)10-5(7)8-4-9-10/h4H,1-3H3,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTVKXSFYBWIMAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C(=NC=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.